molecular formula C14H10Cl2F3NO2S B1450650 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2197054-61-6

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B1450650
M. Wt: 384.2 g/mol
InChI Key: VPGGHDLANVEQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C14H10Cl2F3NO2S and a molecular weight of 384.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” consists of a benzenesulfonamide core with two chlorine atoms and a [2-methyl-3-(trifluoromethyl)phenyl] group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” include a molecular weight of 384.20 . Further specific properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Structural and Molecular Studies

Sterically hindered structural isomers of related benzenesulfonamide compounds have been synthesized and structurally characterized, with their crystal and molecular-electronic structures investigated through X-ray single crystal diffraction and ab initio quantum-chemical calculations. These studies are crucial for understanding the intrinsic properties of such molecules and their potential applications in various fields, including material sciences and pharmacology (Rublova et al., 2017).

Synthesis and Characterization

The synthesis and characterization of derivatives of benzenesulfonamides have been a focal point in recent research. These studies involve the preparation of novel compounds by reacting benzenesulfonamide derivatives with various reagents, leading to the formation of compounds with potential antimicrobial, anticancer, and other biological activities. The structures of these synthesized compounds are often elucidated using techniques such as NMR, IR, and mass spectrometry (Çetin Bayrak, 2021), (Iqbal et al., 2006).

Biological Potential and Enzyme Inhibition

Certain benzenesulfonamide derivatives have been synthesized and evaluated for their biological potential. These include enzyme inhibition capabilities against enzymes like AChE and BChE, highlighting their potential in addressing diseases related to enzyme malfunction. The compounds' structures, enzyme inhibition potency, and antioxidant properties have been explored, providing insights into their therapeutic potential (Kausar et al., 2019).

Photodynamic Therapy and Photosensitizer Properties

Certain benzenesulfonamide derivatives have been found to exhibit properties valuable for photodynamic therapy, particularly in the treatment of cancer. These compounds show high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antibacterial Agents

The synthesis of novel benzenesulfonamide derivatives as potent antibacterial agents has been an area of active research. These compounds have been shown to possess strong antibacterial properties against various bacterial strains, indicating their potential as effective agents in combating bacterial infections (Abbasi et al., 2015).

properties

IUPAC Name

2,4-dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2S/c1-8-10(14(17,18)19)3-2-4-12(8)20-23(21,22)13-6-5-9(15)7-11(13)16/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGHDLANVEQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.